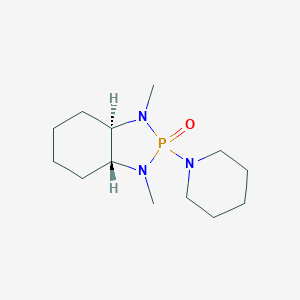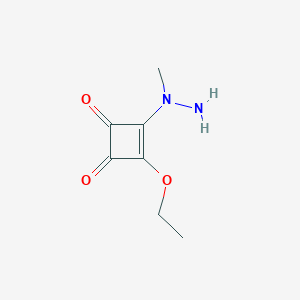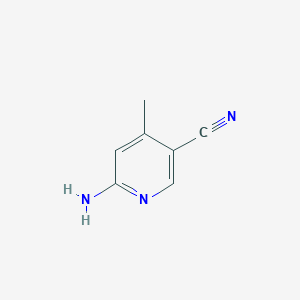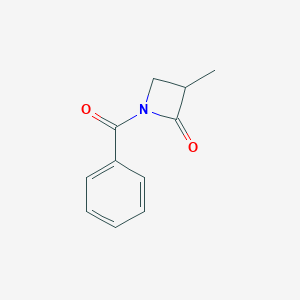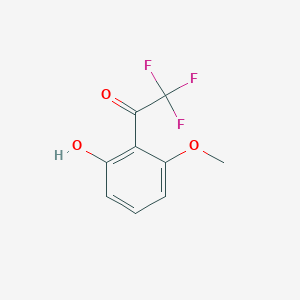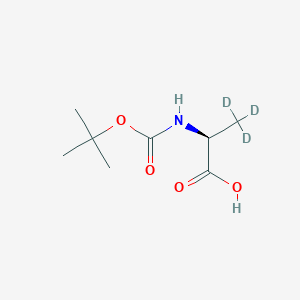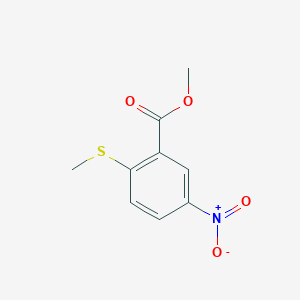
2-Naphthalen-1-ylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-ylbenzene-1,3-diol, also known as NBBD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NBBD is a derivative of naphthoquinone and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-ylbenzene-1,3-diol is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes may lead to the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, this compound has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Naphthalen-1-ylbenzene-1,3-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, the synthesis of this compound can be challenging, and the yield can vary depending on the method used.
Future Directions
There are several future directions for the research on 2-Naphthalen-1-ylbenzene-1,3-diol. One direction is to study the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized through various methods, and it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of this compound is not fully understood, but it may involve the inhibition of certain enzymes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the study of its effects on other diseases and its potential use as a drug delivery system.
Synthesis Methods
2-Naphthalen-1-ylbenzene-1,3-diol can be synthesized through various methods, including the reduction of 2-naphthoquinone with sodium borohydride in the presence of a palladium catalyst. Another method involves the reaction of 2-naphthol with benzaldehyde in the presence of a Lewis acid catalyst. The yield of this compound using these methods ranges from 40-60%.
Scientific Research Applications
2-Naphthalen-1-ylbenzene-1,3-diol has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of HIV-1 virus in vitro.
Properties
| 173300-94-2 | |
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-naphthalen-1-ylbenzene-1,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-9-4-10-15(18)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17-18H |
InChI Key |
IGVLJEPQHXNPKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |
synonyms |
1,3-Benzenediol,2-(1-naphthalenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


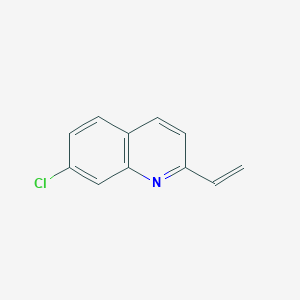
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
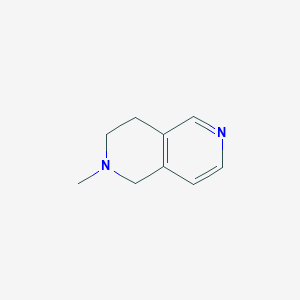
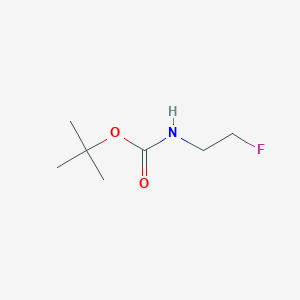
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

